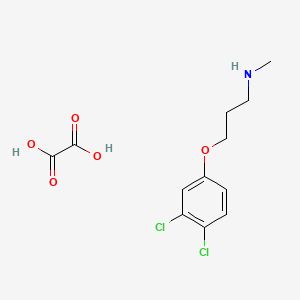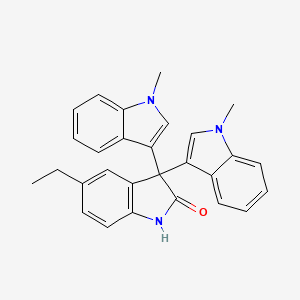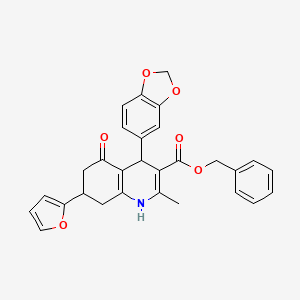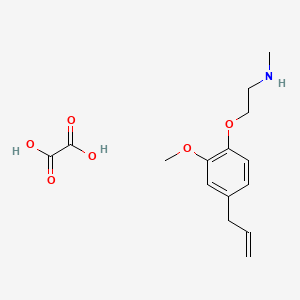![molecular formula C17H13Cl2N3O2S B4094716 2,4-dichloro-N-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4094716.png)
2,4-dichloro-N-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide
Descripción general
Descripción
2,4-dichloro-N-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a benzamide moiety substituted with dichloro groups and a thiadiazole ring, which is further substituted with a phenoxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide.
Coupling with Benzamide: The final step involves coupling the synthesized thiadiazole derivative with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to the formation of amines or other reduced species.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines or reduced thiadiazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific enzymes and disruption of cellular pathways. The thiadiazole ring is known to interact with various biological targets, including enzymes involved in DNA synthesis and repair. The phenoxyethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide: Lacks the phenoxyethyl group, resulting in different biological activity.
2,4-dichloro-N-[5-(1-methoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide: Contains a methoxyethyl group instead of phenoxyethyl, affecting its solubility and reactivity.
Uniqueness
The presence of the phenoxyethyl group in 2,4-dichloro-N-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide distinguishes it from other similar compounds, providing unique properties such as enhanced lipophilicity and membrane permeability, which can lead to improved biological activity and efficacy.
Propiedades
IUPAC Name |
2,4-dichloro-N-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-10(24-12-5-3-2-4-6-12)16-21-22-17(25-16)20-15(23)13-8-7-11(18)9-14(13)19/h2-10H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERXFSQKQQLWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4094647.png)
![3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B4094652.png)
![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4094657.png)

![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4094679.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B4094681.png)
![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4094696.png)


![N-[(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4094702.png)
![1-[3-(2-Bromophenoxy)propyl]-1,2,4-triazole](/img/structure/B4094709.png)


![2-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B4094750.png)
